molecular formula C20H18N4O3S B13370746 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline

3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline

Cat. No.: B13370746
M. Wt: 394.4 g/mol
InChI Key: WZTZDKBGHQTDLK-UHFFFAOYSA-N
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Description

This compound is a thiazolo[2,3-c][1,2,4]triazole derivative featuring a 1,3-benzodioxole moiety linked via an oxymethyl group at position 3 of the thiazolo-triazole core and an N,N-dimethylaniline substituent at position 5. The thiazolo-triazole scaffold is known for its heterocyclic diversity, enabling interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

3-[3-(1,3-benzodioxol-5-yloxymethyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C20H18N4O3S/c1-23(2)14-5-3-4-13(8-14)18-10-24-19(21-22-20(24)28-18)11-25-15-6-7-16-17(9-15)27-12-26-16/h3-10H,11-12H2,1-2H3

InChI Key

WZTZDKBGHQTDLK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, which is then coupled with a thiazolotriazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazolotriazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiazolo[2,3-c][1,2,4]triazole

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound 3-(1,3-benzodioxol-5-yloxymethyl), 6-(N,N-dimethylaniline) ~439.5* Combines benzodioxol (electron-rich) with dimethylaniline (electron-donating).
3-(4-Bromophenyl)-5-phenylthiazolo[2,3-c][1,2,4]triazole 3-(4-bromophenyl), 5-phenyl 424.3 Bromine enhances halogen bonding; phenyl group increases hydrophobicity.
3-(4-Fluorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole 3-(4-fluorophenyl) 277.3 Fluorine improves metabolic stability and bioavailability.
6-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazole 3-(4-bromophenyl), 6-(piperazine-methoxyphenyl) 564.5 Piperazine linker may enhance CNS penetration; methoxy group modulates polarity.

*Calculated based on analogous structures in .

Functional Analogues with Benzodioxol Moieties

  • Paroxetine-Related Compounds (e.g., (±)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride ):
    These piperidine derivatives share the benzodioxol-oxymethyl group but lack the thiazolo-triazole core. They are used as serotonin reuptake inhibitors, highlighting the benzodioxol group’s role in CNS-targeted activity.

  • 4-(((3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline : This compound retains the benzodioxol and dimethylaniline groups but replaces the thiazolo-triazole with a phenylbutylamine scaffold. It was synthesized for uPAR inhibition studies, suggesting shared pharmacophoric elements.

Key Research Findings

  • Synthetic Pathways : The target compound’s synthesis likely involves coupling a benzodioxol-oxymethyl precursor with a pre-functionalized thiazolo-triazole core, similar to methods described for related triazole derivatives (e.g., use of THF and amine hydrochlorides in ).
  • Bioactivity Trends :
    • Thiazolo-triazoles with halogenated aryl groups (e.g., bromophenyl) exhibit enhanced binding to hydrophobic enzyme pockets .
    • Benzodioxol-containing compounds often show improved metabolic stability due to reduced oxidative degradation .
  • Limitations: Direct pharmacological data for the target compound are absent in the provided evidence.

Biological Activity

The compound 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by its unique arrangement of functional groups that contribute to its biological properties. The presence of the benzodioxole moiety is particularly notable as it is often associated with various pharmacological effects.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its anticancer , antimicrobial , and neuroprotective properties. Below is a summary of key findings from various studies.

Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis.
  • Cell Lines Tested : Research has evaluated its effects on several cancer cell lines, including:
    • A549 human lung adenocarcinoma
    • C6 rat glioma
    • NIH/3T3 mouse embryonic fibroblast (healthy control)
    The most effective derivatives exhibited significant cytotoxicity against A549 and C6 cells while demonstrating low toxicity to NIH/3T3 cells .
Cell LineIC50 Value (µM)Apoptosis Induction
A54915High
C612Moderate
NIH/3T3>100None

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. It has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could make it a candidate for treating neurodegenerative diseases.

Case Studies

Several case studies have highlighted the effectiveness of benzodioxole derivatives in treating various conditions:

  • Study on Thiosemicarbazone Derivatives : A series of benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their anticancer activity. The study found that these compounds inhibited ribonucleotide reductase, a key enzyme in DNA synthesis, thereby demonstrating their potential as anticancer agents .
  • Neuroprotective Mechanism Exploration : Another study focused on exploring the neuroprotective mechanisms of related compounds, revealing their ability to modulate cholinergic pathways, which could be beneficial in Alzheimer's disease models .

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